molecular formula C25H28N2O5S B300586 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide

2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide

Número de catálogo B300586
Peso molecular: 468.6 g/mol
Clave InChI: XKEKBUGNZGDHGY-XKZIYDEJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide, also known as BMT-047, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-047 is a thiazolidinedione derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Mecanismo De Acción

The mechanism of action of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including NF-κB, mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell survival. Additionally, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Moreover, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide in lab experiments include its relatively simple synthesis, high yields, and wide range of biological activities. Additionally, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to exhibit low toxicity and good pharmacokinetic properties. However, the limitations of using 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide in lab experiments include its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Direcciones Futuras

There are several future directions for the research on 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide. One potential direction is to further investigate the mechanism of action of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide and its interactions with various signaling pathways. Additionally, further studies are needed to evaluate the efficacy of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide in animal models of various diseases, including cancer, diabetes, and inflammation. Moreover, the development of novel formulations of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the identification of new derivatives of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide with improved biological activities may provide new avenues for the development of novel therapeutic agents.

Métodos De Síntesis

The synthesis of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide involves the reaction of 4-sec-butoxy-3-methoxybenzaldehyde with 2,4-thiazolidinedione in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with N-(3,4-dimethylphenyl)acetamide in the presence of triethylamine to yield the final product, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide. The synthesis of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide is relatively simple and can be carried out in a few steps with high yields.

Aplicaciones Científicas De Investigación

2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells. In diabetes, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway.

Propiedades

Nombre del producto

2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide

Fórmula molecular

C25H28N2O5S

Peso molecular

468.6 g/mol

Nombre IUPAC

2-[(5Z)-5-[(4-butan-2-yloxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H28N2O5S/c1-6-17(4)32-20-10-8-18(12-21(20)31-5)13-22-24(29)27(25(30)33-22)14-23(28)26-19-9-7-15(2)16(3)11-19/h7-13,17H,6,14H2,1-5H3,(H,26,28)/b22-13-

Clave InChI

XKEKBUGNZGDHGY-XKZIYDEJSA-N

SMILES isomérico

CCC(C)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC

SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC

SMILES canónico

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.